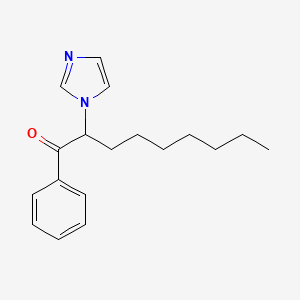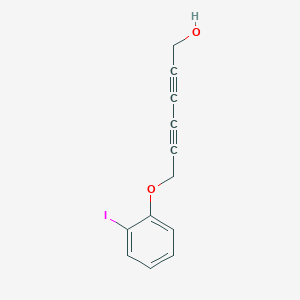
6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL is an organic compound with the molecular formula C12H7IO2. It is characterized by the presence of an iodophenoxy group attached to a hexa-2,4-diyn-1-ol backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL typically involves the reaction of 2-iodophenol with hexa-2,4-diyn-1-ol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different hydrocarbon derivatives.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of azides or nitriles .
Aplicaciones Científicas De Investigación
6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets. The iodophenoxy group can engage in halogen bonding with biological molecules, affecting their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways and exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Hexa-2,4-diyn-1-ol: A precursor in the synthesis of 6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL, it shares a similar backbone structure but lacks the iodophenoxy group.
(E,E)-Hexa-2,4-dien-1-ol: Another related compound with a similar backbone but different functional groups.
Uniqueness
This compound is unique due to the presence of the iodophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from its analogs .
Propiedades
Número CAS |
62764-20-9 |
|---|---|
Fórmula molecular |
C12H9IO2 |
Peso molecular |
312.10 g/mol |
Nombre IUPAC |
6-(2-iodophenoxy)hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C12H9IO2/c13-11-7-3-4-8-12(11)15-10-6-2-1-5-9-14/h3-4,7-8,14H,9-10H2 |
Clave InChI |
CULAYTJOHQPYNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCC#CC#CCO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


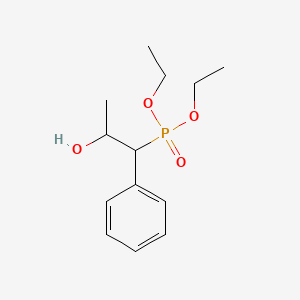
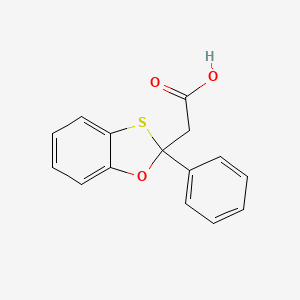

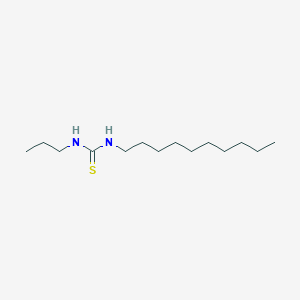
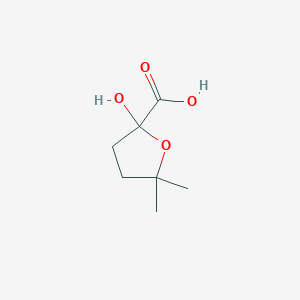
![N,N'-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14516547.png)
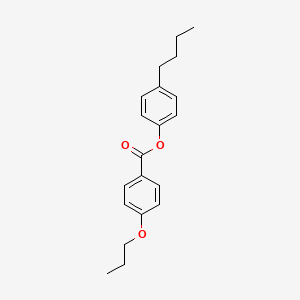
![1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene](/img/structure/B14516553.png)
![Bicyclo[3.2.2]nonane-6,6-dicarboxylic acid](/img/structure/B14516554.png)
![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
![1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14516566.png)
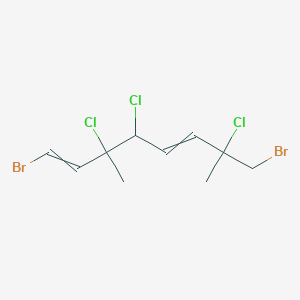
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)
